

In-Depth Technical Guide to Laminaribiose: Molecular Properties and Enzymatic Production

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Compound of Interest

Compound Name: Laminaribiose

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This technical guide provides a comprehensive overview of the core molecular properties of **laminaribiose**, a disaccharide of increasing interest in various scientific fields. It includes a detailed summary of its quantitative data, a protocol for its enzymatic production and characterization, and a visualization of the experimental workflow.

Core Molecular Data

Laminaribiose is a disaccharide composed of two glucose units linked by a β -1,3-glycosidic bond.^{[1][2]} Its fundamental molecular and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[1] [3] [4]
Molecular Weight	342.30 g/mol	
Synonyms	3-O-β-D-Glucopyranosyl-D-glucose, Laminariose	
Appearance	White crystalline powder	
Primary Source	Hydrolysis of laminarin, a storage polysaccharide in brown algae.	

Experimental Protocols

Enzymatic Production and Characterization of Laminaribiose from Laminarin

This protocol outlines a general method for the enzymatic hydrolysis of laminarin to produce **laminaribiose** and subsequent characterization to confirm its molecular weight.

1. Materials and Reagents:

- Laminarin from *Laminaria digitata*
- Endo-1,3-β-glucanase (Laminarinase)
- β-Glucosidase
- Sodium Acetate Buffer (pH 5.0)
- Deionized Water
- Thin-Layer Chromatography (TLC) plates (silica gel)
- Developing Solvent (e.g., butanol:ethanol:water mixture)
- Visualizing Agent (e.g., sulfuric acid in ethanol)

- Electrospray Ionization Mass Spectrometer (ESI-MS)

- Acetonitrile (HPLC grade)

- Formic Acid

2. Enzymatic Hydrolysis of Laminarin:

- Prepare a solution of laminarin (e.g., 1% w/v) in sodium acetate buffer.
- Add endo-1,3- β -glucanase to the laminarin solution. The optimal enzyme concentration and incubation time should be determined empirically but a starting point could be 1 unit of enzyme per mg of substrate.
- Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a defined period (e.g., 2-24 hours).
- Monitor the hydrolysis process by taking aliquots at different time points and analyzing them using TLC. Spot the aliquots on a TLC plate alongside standards for glucose and **laminaribiose**. Develop the chromatogram and visualize the spots. The appearance of spots corresponding to **laminaribiose** and other oligosaccharides indicates successful hydrolysis.
- To maximize the yield of glucose from any remaining **laminaribiose**, β -glucosidase can be added to a portion of the hydrolysate and incubated further.

3. Purification of **Laminaribiose** (Optional):

- The resulting mixture of oligosaccharides can be separated using size-exclusion chromatography or other chromatographic techniques to isolate **laminaribiose**.

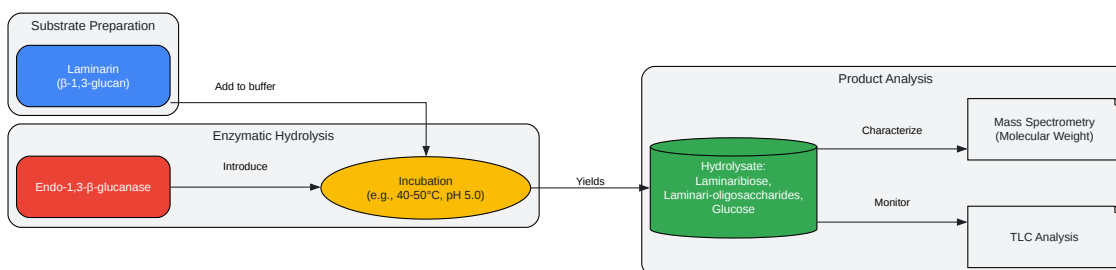
4. Molecular Weight Determination by Mass Spectrometry:

- Prepare the sample by diluting the hydrolysate (or purified **laminaribiose**) in a suitable solvent, such as a 50:50 acetonitrile:water solution with 0.1% formic acid.
- Infuse the sample directly into the ESI-MS system.
- Set the mass spectrometer to operate in positive ion mode.

- Acquire mass spectra over a relevant m/z range (e.g., 100-1000).
- The expected $[M+Na]^+$ ion for **laminaribiose** ($C_{12}H_{22}O_{11}$) would be approximately m/z 365.1, corresponding to the molecular weight of 342.30 plus the mass of a sodium ion.

Visualized Experimental Workflow

The following diagram illustrates the enzymatic hydrolysis of laminarin to produce **laminaribiose** and its subsequent analysis.



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Caption: Workflow for the enzymatic production and analysis of **laminaribiose**.

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